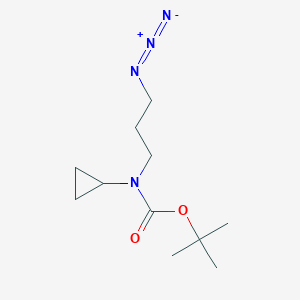

叔丁基3-叠氮丙基(环丙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 3-azidopropyl(cyclopropyl)carbamate is a reagent containing an azide group and Boc-protected amino group . It is reactive with alkyne, BCN, DBCO via Click Chemistry . The Boc group can be deprotected under mild acidic conditions to form the free amine . It is used in the preparation of disubstituted 1,5-naphthyridines as ALK5 inhibitors and therapeutic uses thereof .

Chemical Reactions Analysis

Tert-butyl 3-azidopropyl(cyclopropyl)carbamate is reactive with alkyne, BCN, DBCO via Click Chemistry . The Boc group can be deprotected under mild acidic conditions to form the free amine .

科学研究应用

杀虫剂类似物的合成:叔丁基3-叠氮丙基(环丙基)氨基甲酸酯用于合成杀虫剂噻虫胺和吡虫啉的螺环丙烷化类似物。这些类似物及其区域异构体由叔丁基N-[1-(羟甲基)环丙基]氨基甲酸酯通过一系列步骤制备,突出了该化合物在合成结构复杂的杀虫剂中的作用 (Brackmann 等人,2005).

选择性脱保护和酰化:该化合物已用于合成五N-保护聚酰胺,它是热五胺的衍生物。它涉及选择性脱保护和随后的酰化,展示了其在复杂有机合成中的效用 (Pak & Hesse,1998).

抗心律失常和降压药的合成:该化合物在制备新的1,3-二取代脲和苯基N-取代氨基甲酸酯中发挥了作用,这些化合物被评估了其抗心律失常和降压特性 (Chalina、Chakarova & Staneva,1998).

手性选择性合成碳环类似物:它是2'-脱氧核苷酸手性选择性合成的重要中间体,2'-脱氧核苷酸是遗传物质中的关键成分 (Ober、Marsch、Harms & Carell,2004).

CO2 固定:该化合物已用于与不饱和胺的环化大气 CO2 固定过程中,导致形成环状氨基甲酸酯。这展示了其在碳捕获和利用策略中的潜力 (Takeda 等人,2012).

有机化合物的制备:它用于制备和2-酰胺取代呋喃的狄尔斯-阿尔德反应,展示了其在有机合成中的多功能性 (Padwa、Brodney & Lynch,2003).

物理化学和药代动力学研究:叔丁基,该化合物是其衍生物,已在药物类似物中评估其对亲脂性和代谢稳定性等性质的影响 (Westphal 等人,2015).

光化学环收缩:该化合物参与了2-乙氧基吡咯啉-5-酮的光化学环收缩形成环丙酮衍生物,进一步突出了其在合成有机化学中的作用 (Crockett & Koch,2003).

作用机制

Target of Action

Tert-butyl 3-azidopropyl(cyclopropyl)carbamate is a reagent containing an azide group and Boc-protected amino group . The primary targets of this compound are molecules that contain alkyne, BCN, and DBCO groups . These targets are often used in Click Chemistry, a powerful tool for bioconjugation, material science, and drug discovery .

Mode of Action

The compound interacts with its targets through a process known as Click Chemistry . This is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . The azide group in the compound reacts with alkyne, BCN, or DBCO groups in the target molecules to form a stable covalent bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Result of Action

The molecular and cellular effects of Tert-butyl 3-azidopropyl(cyclopropyl)carbamate’s action would depend on the specific context of its use. In general, its reaction with target molecules could lead to the formation of new covalent bonds, potentially altering the structure and function of these molecules .

Action Environment

The action, efficacy, and stability of Tert-butyl 3-azidopropyl(cyclopropyl)carbamate can be influenced by various environmental factors. For instance, the compound is reactive under normal ambient conditions . The Boc group can be deprotected under mild acidic conditions . Furthermore, the compound should be stored at -20°C to maintain its stability .

属性

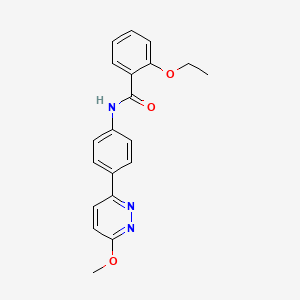

IUPAC Name |

tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15(9-5-6-9)8-4-7-13-14-12/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLNISMVYBJJGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCN=[N+]=[N-])C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-azidopropyl(cyclopropyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2422223.png)

![Methyl 4-(3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2422224.png)

![Tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B2422232.png)

![N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2422234.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2422236.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2422242.png)